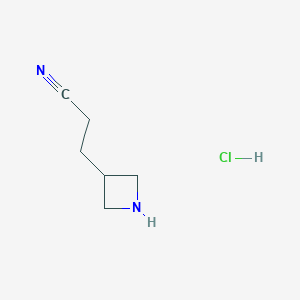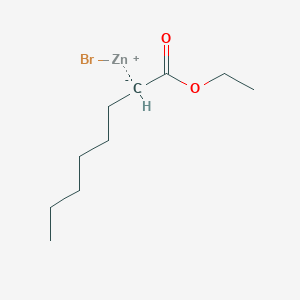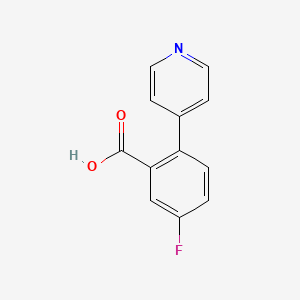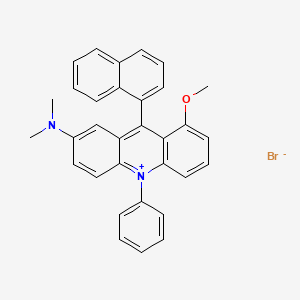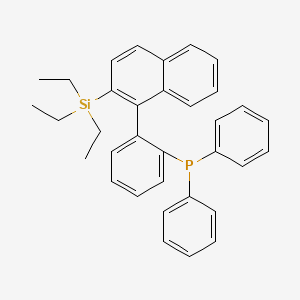
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is an organophosphorus compound with the molecular formula C34H35PSi. This compound is known for its unique structural features, which include a phosphane group attached to a naphthalene ring substituted with a triethylsilyl group and two phenyl rings. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane typically involves the reaction of a naphthalene derivative with a phosphane reagent. One common method includes the following steps:
Starting Materials: Naphthalene derivative with a triethylsilyl group, diphenylphosphane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or toluene are commonly used.
Catalysts: Transition metal catalysts like palladium or nickel may be employed to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
化学反应分析
Types of Reactions
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl or naphthalene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Triphenylphosphane: Lacks the naphthalene and triethylsilyl groups, making it less sterically hindered.
Diphenyl(2-naphthyl)phosphane: Similar structure but without the triethylsilyl group.
Triethylsilyl-substituted phosphines: Similar steric properties but different electronic effects.
Uniqueness
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is unique due to the combination of the triethylsilyl group and the naphthalene ring, which provides both steric and electronic effects that influence its reactivity and applications in catalysis and material science.
属性
分子式 |
C34H35PSi |
|---|---|
分子量 |
502.7 g/mol |
IUPAC 名称 |
diphenyl-[2-(2-triethylsilylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)33-26-25-27-17-13-14-22-30(27)34(33)31-23-15-16-24-32(31)35(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26H,4-6H2,1-3H3 |
InChI 键 |
DBXXWRXFCXUUGD-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




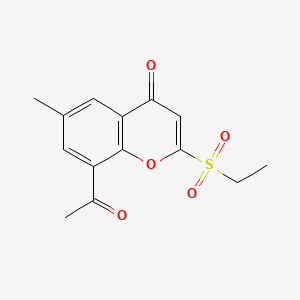
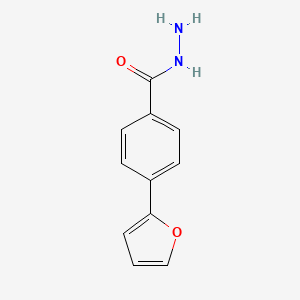
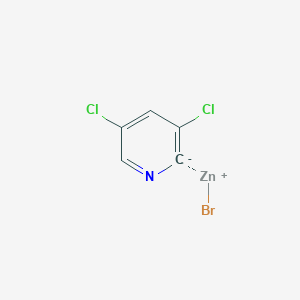
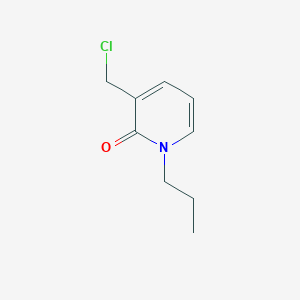
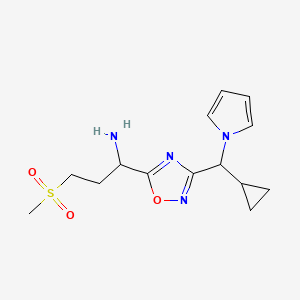

![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
